

Spectroscopic Profile of 2-Amino-9-fluorenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-9-fluorenone

Cat. No.: B160198

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Amino-9-fluorenone**, a versatile organic compound with applications in synthesis and as a fluorescent probe.^[1] This document details the experimental protocols for various spectroscopic techniques and presents the corresponding data in a structured format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Amino-9-fluorenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Amino-9-fluorenone** in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---------------------------------|--------------|--------------------------|
| 7.54 - 7.56 | m | |
| 7.37 - 7.42 | m | |
| 7.25 - 7.30 | m | |
| 7.14 | d | 7.3 |
| 6.95 | dd | 8.2, 2.3 |
| 6.70 | d | 8.2 |
| 3.90 | br s | |

Note: Spectra recorded on 400 MHz and 90 MHz instruments.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Amino-9-fluorenone** in CDCl_3

| Chemical Shift (δ) ppm |
|---------------------------------|
| 194.8 |
| 155.9 |
| 145.1 |
| 137.2 |
| 134.8 |
| 134.3 |
| 129.0 |
| 124.5 |
| 122.8 |
| 120.6 |
| 119.0 |
| 114.7 |
| 110.1 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-Amino-9-fluorenone**

| Wavenumber (cm^{-1}) | Functional Group Assignment |
|---------------------------------|-----------------------------|
| 3440 - 3300 | N-H stretch (amine) |
| 1710 | C=O stretch (ketone) |
| 1620 | N-H bend (amine) |
| 1580 - 1450 | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima of **2-Amino-9-fluorenone**

| Wavelength (λ_{max}) nm | Solvent |
|--|---------|
| 235 | Ethanol |
| 285 | Ethanol |
| 450 | Ethanol |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2-Amino-9-fluorenone**.

Instrumentation:

- Bruker Avance 400 MHz NMR Spectrometer
- Varian EM-390 90 MHz NMR Spectrometer

Sample Preparation:

- A sample of **2-Amino-9-fluorenone** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl_3 , 0.5 mL).
- The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition Parameters (400 MHz):

- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Pulse Width: 30°
- Acquisition Time: 3.99 s
- Spectral Width: 8278 Hz

¹³C NMR Acquisition Parameters (100 MHz):

- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Width: 30°
- Acquisition Time: 1.31 s
- Spectral Width: 24038 Hz

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-9-fluorenone**.

Instrumentation:

- PerkinElmer Spectrum One FT-IR Spectrometer

Sample Preparation (KBr Pellet Method):[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Approximately 1-2 mg of **2-Amino-9-fluorenone** was ground into a fine powder using an agate mortar and pestle.[\[2\]](#)[\[3\]](#)
- About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.[\[3\]](#)
- The sample and KBr were thoroughly mixed by grinding until a homogenous mixture was obtained.
- A portion of the mixture was transferred to a pellet die.

- The die was placed in a hydraulic press and pressure was applied (approximately 8-10 tons) to form a transparent pellet.[2]

Data Acquisition:

- A background spectrum of a pure KBr pellet was recorded.
- The sample pellet was placed in the sample holder and the spectrum was recorded from 4000 to 400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **2-Amino-9-fluorenone**.

Instrumentation:

- Shimadzu UV-2450 UV-Vis Spectrophotometer

Sample Preparation:

- A stock solution of **2-Amino-9-fluorenone** was prepared by dissolving a precisely weighed sample in ethanol.
- The stock solution was serially diluted to a concentration suitable for absorbance measurement (typically in the range of 10^{-5} to 10^{-6} M).

Data Acquisition:

- A baseline was recorded using ethanol as the blank.
- The UV-Vis spectrum of the sample solution was recorded from 200 to 800 nm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-9-fluorenone**.

Instrumentation:

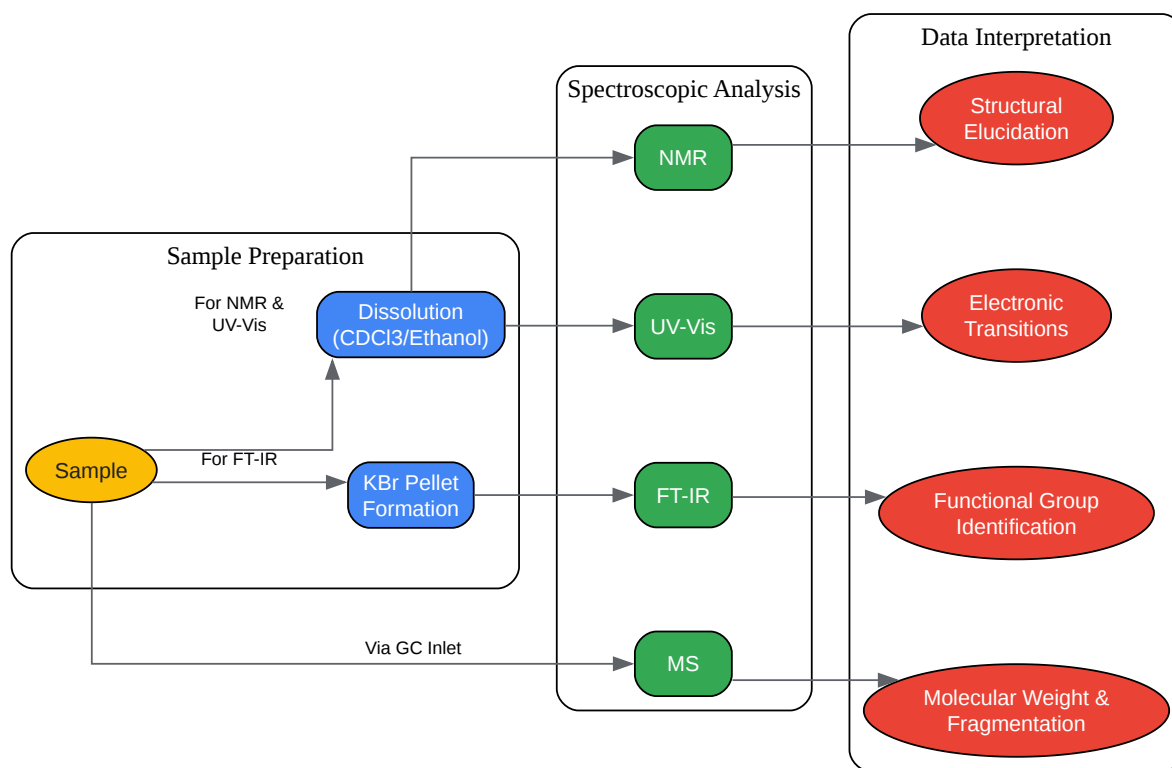
- Agilent 6890 GC coupled to a 5973 Mass Selective Detector.

Experimental Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 50-550
- Inlet: Gas Chromatography (GC)
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness)
- Carrier Gas: Helium
- Injection Mode: Splitless

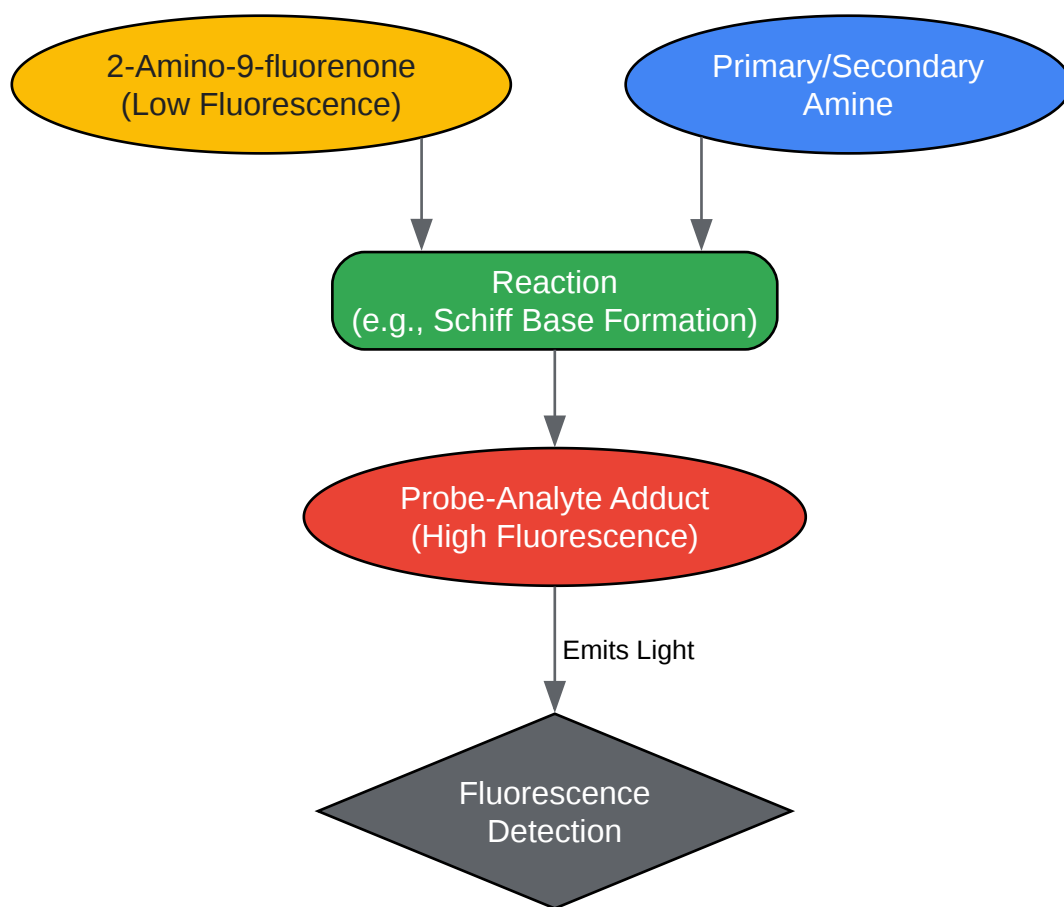
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **2-Amino-9-fluorenone**.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-9-fluorenone**.



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Caption: Conceptual mechanism of **2-Amino-9-fluorenone** as a fluorescent probe for amines.

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